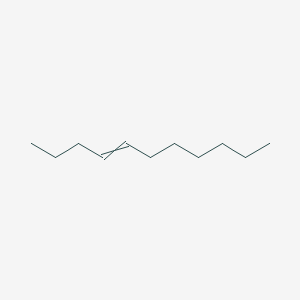
Undec-4-ene
Cat. No. B8503839
Key on ui cas rn:
20810-21-3
M. Wt: 154.29 g/mol
InChI Key: JABYJIQOLGWMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05512673
Procedure details


Subsequently, compound (10a) is acetylated with acetic anhydride-pyridine etc., thereby giving compound (11), followed by treatment with 1,8-diazabicyclo 5.4.0.!-7-undecene (DBU) in a solvent e.g. pyridine, whereby compounds (12) and (12') are formed. Compounds (12) and (12') are then hydrolyzed with a base such as sodium hydroxide, sodium methoxide, sodium ethoxide, sodium t-butoxide, etc., whereby compound (1) can be obtained.

[Compound]
Name
compound ( 10a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
compound ( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name

Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=O)[CH3:6])(=O)C.N1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>N1C=CC=CC=1>[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:9][CH:10]=[CH:11][CH2:12][CH2:5][CH3:6] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
compound ( 10a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
acetic anhydride pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O.N1=CC=CC=C1
|
Step Four
[Compound]
|
Name
|
compound ( 11 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCCC=CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
